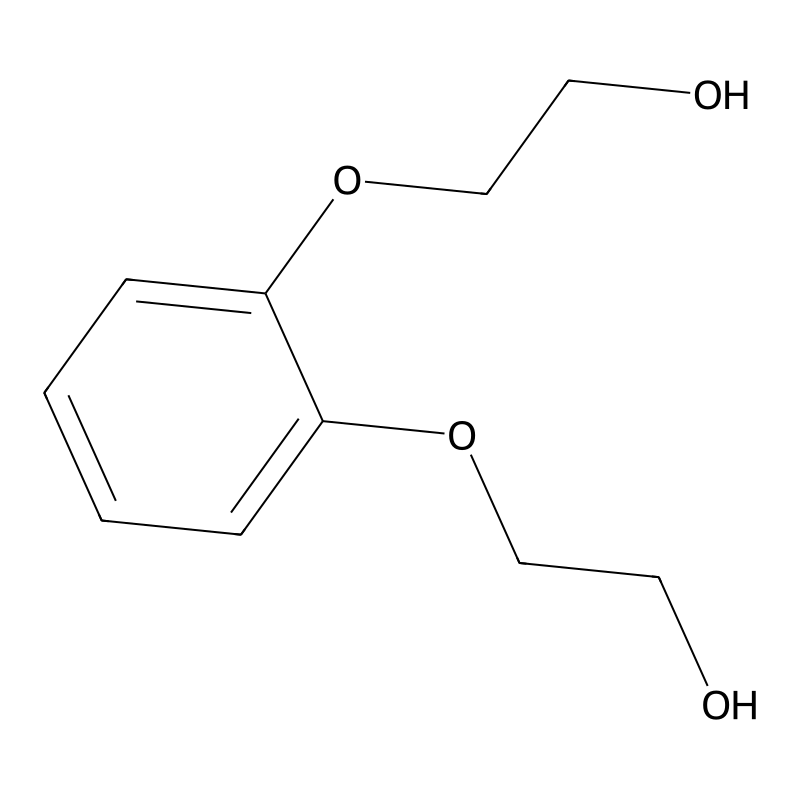

1,2-Bis(2-hydroxyethoxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Polymers:

Researchers have investigated 1,2-Bis(2-hydroxyethoxy)benzene as a potential monomer for the synthesis of polyesters and polyurethanes []. These polymers are widely used in various applications, including coatings, textiles, and engineering materials. The specific functionalities of the molecule, particularly the hydroxyl groups, could potentially contribute to desired properties in the resulting polymers.

Complexation with Metal Ions:

Studies have explored the ability of 1,2-Bis(2-hydroxyethoxy)benzene to form complexes with certain metal ions []. These complexes could be of interest for various purposes, such as in the development of new catalysts or materials with specific properties.

Other Potential Applications:

Limited research suggests that 1,2-Bis(2-hydroxyethoxy)benzene might have potential applications in other areas, such as:

1,2-Bis(2-hydroxyethoxy)benzene, also known as hydroquinone di(2-hydroxyethyl) ether, is an organic compound with the molecular formula . It consists of a benzene ring substituted with two 2-hydroxyethoxy groups at the 1 and 2 positions. This compound is characterized by its white crystalline appearance and is soluble in organic solvents. It is primarily used in various chemical applications due to its functional hydroxyl groups, which enhance its reactivity and ability to form hydrogen bonds.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are important in the synthesis of polymers and other materials.

- Ether Formation: It can undergo etherification reactions with alkyl halides or other electrophiles, leading to the formation of more complex ether compounds.

- Oxidation: The compound can be oxidized to form quinones, which are useful in various chemical processes and applications.

Research indicates that 1,2-bis(2-hydroxyethoxy)benzene exhibits biological activity, particularly in terms of antioxidant properties. Its structure allows it to scavenge free radicals, which may contribute to its potential protective effects against oxidative stress. Additionally, studies have suggested that it may have antimicrobial properties, although further research is necessary to fully understand its biological effects and mechanisms.

The synthesis of 1,2-bis(2-hydroxyethoxy)benzene can be achieved through several methods:

- Reaction of Resorcinol with Ethylene Oxide: This method involves reacting resorcinol with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled conditions to yield high purity products .

- Using Ethylene Carbonate: Another approach involves reacting resorcinol with ethylene carbonate under specific conditions that facilitate the formation of the desired ether .

- Hydroquinone Etherification: Hydroquinone can be treated with ethylene glycol in the presence of acid catalysts to produce 1,2-bis(2-hydroxyethoxy)benzene .

1,2-Bis(2-hydroxyethoxy)benzene finds applications across various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds due to its reactive hydroxyl groups.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in cosmetic formulations aimed at protecting skin from oxidative damage.

- Polymers: The compound serves as a building block for synthesizing polymers and resins, enhancing their thermal and mechanical properties.

Studies on the interactions of 1,2-bis(2-hydroxyethoxy)benzene with other compounds have revealed its potential as a ligand in coordination chemistry. For instance, it has been used to create metallacrown ethers that exhibit unique catalytic properties . These interactions are crucial for understanding its role in various chemical processes and applications.

Several compounds share structural similarities with 1,2-bis(2-hydroxyethoxy)benzene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Bis(2-hydroxyethoxy)benzene | Different substitution pattern; potential for different reactivity. | |

| 1,4-Bis(2-hydroxyethoxy)benzene | Similar structure but with substitutions at different positions; used in similar applications. | |

| Hydroquinone | Lacks ethoxy groups; primarily known for its reducing properties. |

The uniqueness of 1,2-bis(2-hydroxyethoxy)benzene lies in its specific substitution pattern and resulting chemical properties that differentiate it from these similar compounds. Its dual hydroxyl functionalities provide enhanced reactivity compared to simpler phenolic compounds like hydroquinone.